REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](=[O:11])[NH:4][C:5](=[O:10])[N:6]([CH3:9])[C:7]=1[NH2:8].[C:12](OC(=O)C)(=O)[CH3:13]>>[CH3:9][N:6]1[C:7]2[N:8]=[C:12]([CH3:13])[NH:1][C:2]=2[C:3](=[O:11])[NH:4][C:5]1=[O:10]
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Name
|
|
Quantity
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2.5 g
|
Type
|
reactant
|
Smiles
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NC=1C(NC(N(C1N)C)=O)=O
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the acetic anhydride was evaporated under reduced pressure
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Type
|
DISSOLUTION
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Details
|
The residue was dissolved in 10% aqueous sodium hydroxide solution (50 ml)
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Type
|
TEMPERATURE
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Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
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Details
|
the mixture was acidified to pH 4 by addition of concentrated hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
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Type
|
WASH
|
Details
|
washed with water (15 ml)
|
Type
|
WASH
|
Details
|
rinsed with acetone (15 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC(C=2NC(=NC12)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |